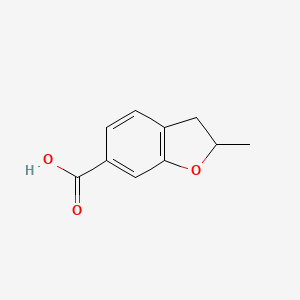
2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid is an organic compound with the molecular formula C10H10O3 It belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective reduction of homobenzylic ketones using chiral spiroborate ester catalysts. This method is advantageous due to its high enantioselectivity and the stability of the catalyst under air and moisture .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized derivatives.
Reduction: Enantioselective reduction is a key reaction for synthesizing this compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Chiral spiroborate ester catalysts are used for enantioselective reduction.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or other reduced forms.
Scientific Research Applications
2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: This compound shares a similar core structure but lacks the carboxylic acid group.
2-Methylcoumaran: Another related compound with a similar benzofuran ring system.
2,3-Dihydro-2-methylbenzofuran: Similar in structure but differs in the position of the functional groups.
Uniqueness
2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical and biological properties
Biological Activity
2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (C10H10O3) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and cannabinoid receptor activity.
Chemical Structure and Properties
The compound 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid is characterized by a benzofuran structure with a carboxylic acid functional group. Its molecular formula is C10H10O3, and its structure can be represented as follows:
Antimicrobial Activity
Research Findings:
Numerous studies have highlighted the antimicrobial properties of various benzofuran derivatives, including 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
Case Study:
In a study that evaluated the antimicrobial activity of benzofuran derivatives, compounds similar to 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid exhibited minimum inhibitory concentration (MIC) values ranging from 50 to 200 μg/mL against various bacterial strains. Specifically, compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | 50 - 200 | S. aureus, E. coli |
| Other Benzofuran Derivative A | 100 | Bacillus subtilis |
| Other Benzofuran Derivative B | 200 | Candida albicans |
Anti-inflammatory Activity
Cannabinoid Receptor Agonism:
Recent studies have investigated the role of 2-Methyl-2,3-dihydro-1-benzofuran derivatives as selective agonists for cannabinoid receptor type 2 (CB2). These compounds were designed to improve drug-like properties for potential therapeutic applications in neuropathic pain management.
Research Findings:
In vivo evaluations using a paclitaxel-induced neuropathy model in rats showed that specific derivatives exhibited significant analgesic effects mediated through CB2 receptor activation. The active enantiomer demonstrated a marked reduction in pain sensitivity compared to controls .
Summary of Biological Activities
The biological activities of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria with MIC values of 50 - 200 μg/mL. |
| Anti-inflammatory | Acts as a selective CB2 receptor agonist with potential applications in pain management. |
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c1-6-4-7-2-3-8(10(11)12)5-9(7)13-6/h2-3,5-6H,4H2,1H3,(H,11,12) |
InChI Key |
NZQOYONFCYTKEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















